Cas no 2229153-59-5 (N-methyl-N-3-(1H-1,2,3,4-tetrazol-1-yl)propylhydroxylamine)

N-methyl-N-3-(1H-1,2,3,4-tetrazol-1-yl)propylhydroxylamine is a specialized organic compound featuring a tetrazole moiety linked to a hydroxylamine group via a propyl chain. Its structure offers unique reactivity, particularly in heterocyclic synthesis and as a versatile intermediate in medicinal chemistry. The tetrazole ring enhances stability and bioactivity, making it valuable for pharmaceutical applications. The hydroxylamine group provides nucleophilic and oxidative properties, facilitating its use in cross-coupling reactions and functional group transformations. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its balanced reactivity and structural flexibility. Proper handling under controlled conditions is recommended due to its potential sensitivity.
N-methyl-N-3-(1H-1,2,3,4-tetrazol-1-yl)propylhydroxylamine structure
2229153-59-5 structure
Product Name:N-methyl-N-3-(1H-1,2,3,4-tetrazol-1-yl)propylhydroxylamine
CAS No:2229153-59-5
MF:C5H11N5O
MW:157.173739671707
CID:5825825
PubChem ID:165666665
Update Time:2025-10-28

N-methyl-N-3-(1H-1,2,3,4-tetrazol-1-yl)propylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-N-3-(1H-1,2,3,4-tetrazol-1-yl)propylhydroxylamine
    • 2229153-59-5
    • N-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]hydroxylamine
    • EN300-1733489
    • Inchi: 1S/C5H11N5O/c1-9(11)3-2-4-10-5-6-7-8-10/h5,11H,2-4H2,1H3
    • InChI Key: KAOJHFLNYCLGCM-UHFFFAOYSA-N
    • SMILES: ON(C)CCCN1C=NN=N1

Computed Properties

  • Exact Mass: 157.09635999g/mol
  • Monoisotopic Mass: 157.09635999g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 67.1Ų

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N-methyl-N-3-(1H-1,2,3,4-tetrazol-1-yl)propylhydroxylamine Related Literature

Additional information on N-methyl-N-3-(1H-1,2,3,4-tetrazol-1-yl)propylhydroxylamine

Comprehensive Overview of N-methyl-N-3-(1H-1,2,3,4-tetrazol-1-yl)propylhydroxylamine (CAS No. 2229153-59-5)

N-methyl-N-3-(1H-1,2,3,4-tetrazol-1-yl)propylhydroxylamine (CAS No. 2229153-59-5) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique molecular structure, featuring a tetrazole ring and a hydroxylamine moiety, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where tetrazole-containing compounds are known for their metabolic stability and hydrogen-bonding capabilities.

The compound's CAS No. 2229153-59-5 serves as a critical identifier for researchers and manufacturers, ensuring precise communication in scientific literature and regulatory documentation. Recent trends in AI-driven drug discovery and high-throughput screening have further highlighted the importance of such intermediates, as they enable the rapid assembly of diverse molecular libraries. The N-methyl and hydroxylamine functional groups in this compound also contribute to its reactivity, making it a valuable building block for click chemistry and other modular synthesis approaches.

In the context of green chemistry, N-methyl-N-3-(1H-1,2,3,4-tetrazol-1-yl)propylhydroxylamine has been explored for its potential in sustainable synthesis routes. The tetrazole ring, a bioisostere for carboxylic acids, is often used to improve the pharmacokinetic properties of pharmaceuticals. This aligns with the growing demand for eco-friendly synthetic methods and reduced environmental impact in chemical production. Additionally, the compound's stability under physiological conditions makes it a candidate for prodrug design and targeted drug delivery systems.

From a technical perspective, the synthesis and handling of CAS No. 2229153-59-5 require careful consideration of its physicochemical properties. The compound's solubility, stability, and reactivity profile are critical for its successful application in peptide coupling, ligand design, and catalysis. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize its purity and confirm its structural integrity. These aspects are particularly relevant for researchers working on precision medicine and personalized therapeutics.

The growing interest in N-methyl-N-3-(1H-1,2,3,4-tetrazol-1-yl)propylhydroxylamine is also reflected in its inclusion in commercial catalogs and custom synthesis services. Suppliers often highlight its role in fragment-based drug discovery and combinatorial chemistry, addressing the needs of pharmaceutical and biotechnology companies. As the demand for novel chemical entities continues to rise, compounds like this are expected to play a pivotal role in advancing next-generation therapeutics and functional materials.

In summary, N-methyl-N-3-(1H-1,2,3,4-tetrazol-1-yl)propylhydroxylamine (CAS No. 2229153-59-5) represents a fascinating intersection of chemistry and innovation. Its multifaceted applications, from drug development to sustainable synthesis, underscore its importance in modern scientific research. As the field evolves, this compound is likely to remain a key player in addressing some of the most pressing challenges in healthcare and material science.

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